molecular formula C18H30NaO3S B083601 Sodium o-dodecylbenzenesulfonate CAS No. 15163-46-9

Sodium o-dodecylbenzenesulfonate

Cat. No.: B083601
CAS No.: 15163-46-9
M. Wt: 349.5 g/mol
InChI Key: YFDKVXNMRLLVSL-UHFFFAOYSA-N
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Description

Sodium o-dodecylbenzenesulfonate is an organic compound that belongs to the class of anionic surfactants. It is commonly used in various cleaning and detergent formulations due to its excellent wetting, dispersion, and decontamination properties. The compound has the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . It is typically found as a white or yellowish powder or flake solid that is easily soluble in water .

Properties

CAS No.

15163-46-9

Molecular Formula

C18H30NaO3S

Molecular Weight

349.5 g/mol

IUPAC Name

sodium;2-dodecylbenzenesulfonate

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);

InChI Key

YFDKVXNMRLLVSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.[Na]

Key on ui other cas no.

25155-30-0
15163-46-9

Pictograms

Corrosive; Irritant

Related CAS

27176-87-0 (Parent)

Synonyms

deterlon
Dobanic acid 83
dodecyl benzene sulfonic acid sodium
dodecylbenzenesulfonic acid
dodecylbenzenesulfonic acid, potassium salt
dodecylbenzenesulfonic acid, sodium salt
sodium dodecyl benzene sulfonate
sodium dodecylbenzenesulfonate
sodium laurylbenzenesulfonate
sulfanol
sulfanol NP 1
sulfonol

Origin of Product

United States

Synthesis routes and methods

Procedure details

Values of α reported for a number of anionic surfactants at air-waterand heptane-water interfaces range from 45 to 72 Å2 . Oh and Shah estimated α of sodium dodecylsulfate at hexadecane/water and air/water interfaces as 68.9 and 5.18 Å2 respectively. Sodium dodecylbenzosulfonate (SDBS), an anionic surfactant, exhibited saturation adsorption on graphon, a hydrophobic surface, at the CMC, with α value of 60 Å2. We obtained α value of 61 Å2 for SDBS at decane-water interface, from a plot of interfacial tension, γ, versus the lnC, using the Wilhelmy plate technique for measuring γ.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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